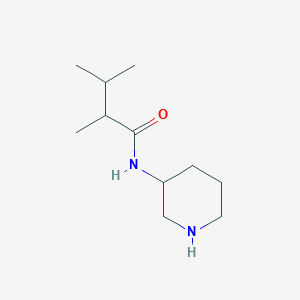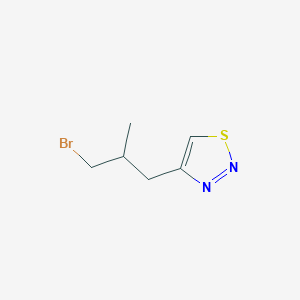![molecular formula C13H14N2O6 B13188202 (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclobutane ring, a nitrophenyl group, and a methylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common method involves the cycloaddition of alkenes under high pressure and temperature conditions. The nitrophenyl group can be introduced through a nitration reaction, where a benzene ring is treated with nitric acid and sulfuric acid to form the nitro compound.
The methylcarbamoyl group is usually added through a carbamoylation reaction, where the compound is treated with methyl isocyanate under controlled conditions. The final step involves the esterification of the carboxylic acid group with the methylcarbamoyl group, typically using a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, allowing the compound to fit into specific binding sites on proteins. The methylcarbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3s)-3-[(ethylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-nitrophenyl)cyclobutane-1-carboxylic acid: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the cyclobutane ring, nitrophenyl group, and methylcarbamoyl group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H14N2O6 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
3-(methylcarbamoyloxy)-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6/c1-14-12(18)21-10-6-13(7-10,11(16)17)8-2-4-9(5-3-8)15(19)20/h2-5,10H,6-7H2,1H3,(H,14,18)(H,16,17) |
Clé InChI |
UPAMZLAZIWKVCX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

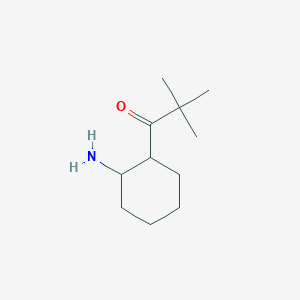

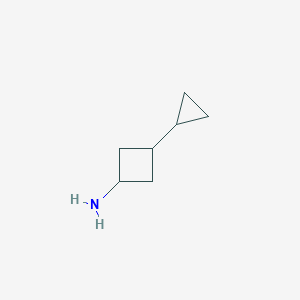
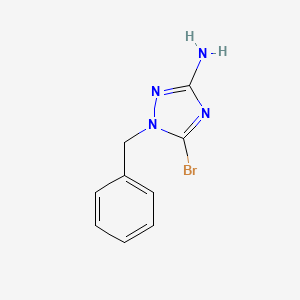
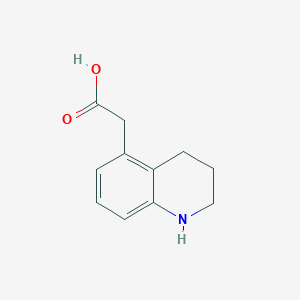
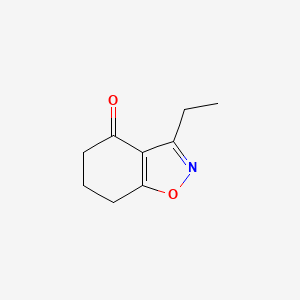
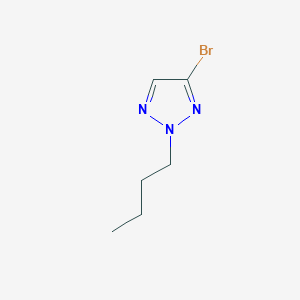
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
